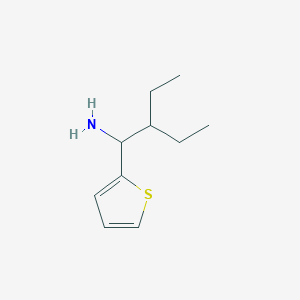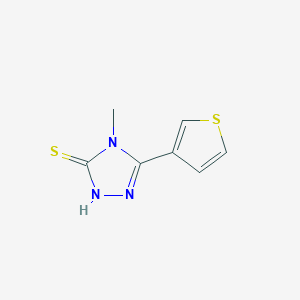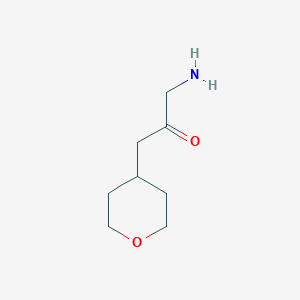amino}butanoic acid](/img/structure/B13173878.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is a derivative of serine, a proteinogenic amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl (tBu) protecting group on the hydroxyl group. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the tBu group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of serine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloride (tBu-Cl) in the presence of a base.
Coupling Reaction: The protected serine derivative is then coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tBu protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for tBu.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA (95% in dichloromethane) for tBu removal.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Wirkmechanismus
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tBu group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds, enabling the controlled assembly of peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid
- 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is unique due to its specific protecting groups and its role in solid-phase peptide synthesis. The combination of Fmoc and tBu protecting groups allows for selective deprotection and efficient peptide bond formation, making it a valuable tool in peptide synthesis.
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]butanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-14(12-20(24)25)22(10-11-23)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,23H,10-13H2,1H3,(H,24,25) |
InChI-Schlüssel |
NDVCKLCDVOTTPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)N(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)



![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)


![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
